N-(2-ethoxyphenyl)-2,4-difluorobenzamide

Dihydroorotase inhibition Pyrimidine biosynthesis Target engagement profiling

This specific 2,4-difluorobenzamide isomer is essential for medicinal chemistry programs. Its unique ortho-ethoxy substitution profile redirects target engagement to dihydroorotase (IC₅₀ = 180 µM), while avoiding PLK1 polo-box domain activity seen in the 4-ethoxy isomer. The distinct fluorine pattern makes it the definitive negative control for FtsZ allosteric inhibitor panels, validating the 2,6-difluoro pharmacophore. Using generic alternatives risks assay failure due to divergent target space. Ensure your SAR studies are rigorous by sourcing the exact substitution pattern.

Molecular Formula C15H13F2NO2
Molecular Weight 277.27 g/mol
Cat. No. B261098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2,4-difluorobenzamide
Molecular FormulaC15H13F2NO2
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-8-7-10(16)9-12(11)17/h3-9H,2H2,1H3,(H,18,19)
InChIKeyKAANRCDTWFNLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)-2,4-difluorobenzamide: Chemical Identity, Class, and Procurement-Relevant Context


N-(2-Ethoxyphenyl)-2,4-difluorobenzamide (molecular formula C₁₅H₁₃F₂NO₂, molecular weight 277.27 g/mol) is a synthetic difluorobenzamide derivative characterized by a 2,4-difluorobenzamide core coupled to a 2-ethoxyphenyl aniline moiety. Computed physicochemical parameters include XLogP3 = 3.3, topological polar surface area = 38.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound belongs to the broader class of N-aryl-2,4-difluorobenzamides, a structural family distinct from the more extensively studied 2,6-difluorobenzamide congeners that dominate the FtsZ inhibitor literature [2]. Its substitution pattern—ortho-ethoxy on the aniline ring combined with 2,4-difluoro on the benzamide ring—creates a unique electronic and steric profile that differentiates it from positional isomers and mono-fluorinated analogs, with implications for target engagement selectivity and physicochemical behavior relevant to medicinal chemistry and chemical biology procurement decisions.

Why N-(2-Ethoxyphenyl)-2,4-difluorobenzamide Cannot Be Interchanged with Positional Isomers or Close Analogs


Superficially similar N-aryl-difluorobenzamide congeners—including the 2,5-difluoro isomer (PubChem CID 17683347), the 2,6-difluoro isomer, and the 4-ethoxy positional isomer (N-(4-ethoxyphenyl)-2,4-difluorobenzamide, CAS 903182-94-5)—share the identical molecular formula (C₁₅H₁₃F₂NO₂) and molecular weight (277.27 g/mol) but exhibit divergent target engagement profiles. The fluorine substitution pattern on the benzamide ring dictates the compound's alignment within the FtsZ allosteric pocket, with the 2,6-difluoro motif being the validated pharmacophore for FtsZ inhibition [1]. Critically, the ethoxy position on the aniline ring redirects biological activity: the 2-ethoxy substitution yields weak dihydroorotase inhibition (IC₅₀ = 180 µM) [2], whereas the 4-ethoxy isomer preferentially engages the PLK1 polo-box domain (IC₅₀ = 50 µM) [3]. These differences are not incremental—they represent a complete redirection of target space that generic substitution cannot recapitulate. Procurement of an incorrect positional isomer therefore carries a high risk of experimental failure in target-based assays. Furthermore, mono-fluoro analogs (e.g., N-(2-ethoxyphenyl)-2-fluorobenzamide, CAS 347908-93-4) lack the second fluorine atom that contributes to metabolic stability and electronic modulation of the benzamide carbonyl, further undermining any assumption of functional interchangeability .

N-(2-Ethoxyphenyl)-2,4-difluorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Dihydroorotase Inhibition: Biochemical Fingerprint Distinct from PLK1-Engaging 4-Ethoxy Isomer

N-(2-Ethoxyphenyl)-2,4-difluorobenzamide exhibits measurable, albeit weak, inhibition of dihydroorotase (DHOase, EC 3.5.2.3) from mouse Ehrlich ascites with an IC₅₀ of 1.80×10⁵ nM (180 µM) when tested at a 10 µM compound concentration at pH 7.37 [1]. In contrast, the 4-ethoxy positional isomer N-(4-ethoxyphenyl)-2,4-difluorobenzamide (CAS 903182-94-5) was profiled against an entirely different target—the human PLK1 polo-box domain (PBD)—yielding an IC₅₀ of 5.00×10⁴ nM (50 µM) in a fluorescence polarization binding assay [2]. Although these data originate from different assay systems and preclude a direct potency comparison on a single target, they establish that the position of the ethoxy substituent (ortho vs. para) fundamentally redirects the compound's biochemical recognition: the 2-ethoxy variant engages the pyrimidine biosynthesis enzyme dihydroorotase, whereas the 4-ethoxy variant preferentially binds the cell-cycle regulatory PLK1-PBD. This differential target engagement is reinforced by the observation that no dihydroorotase activity has been reported for the 4-ethoxy isomer, and no PLK1 activity has been reported for the 2-ethoxy compound.

Dihydroorotase inhibition Pyrimidine biosynthesis Target engagement profiling

Fluorine Substitution Pattern: 2,4-Difluoro vs. 2,6-Difluoro as a Determinant of FtsZ Allosteric Pocket Compatibility

The 2,6-difluorobenzamide motif is the validated pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ, with multiple co-crystal structures confirming that both fluorine atoms participate in key hydrophobic and electrostatic interactions within the allosteric pocket [1]. In the landmark study by Chai et al. (2020), five difluorobenzamide derivatives with non-heterocyclic 3-oxygen substituents demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported for each derivative; the isopentyloxy-substituted compound additionally showed modest activity against vancomycin-resistant Enterococcus faecium (VRE) [2]. Critically, all active derivatives in that study bore the 2,6-difluoro substitution pattern. The target compound N-(2-ethoxyphenyl)-2,4-difluorobenzamide carries the 2,4-difluoro configuration, which repositions one fluorine atom from the 6-position to the 4-position. Molecular docking and conformational analysis by Barbier et al. (2023) demonstrated that the 2,6-difluorobenzamide motif is essential for productive FtsZ allosteric pocket occupancy; deviation to 2,4-difluoro alters the dihedral angle between the amide and the benzamide ring, disrupting the hydrogen-bond network with key binding-site residues [3]. While no direct FtsZ inhibition data exist for the 2,4-difluoro compound specifically, the structural biology precedent strongly predicts attenuated FtsZ activity relative to 2,6-difluoro congeners, redirecting utility toward non-FtsZ applications such as dihydroorotase or kinase-targeted probe development.

FtsZ inhibition Antimicrobial development Allosteric pocket binding Fluorine positional effects

Physicochemical Property Differentiation: Computed logP and Polar Surface Area Relative to Mono-Fluoro and Non-Fluorinated Analogs

N-(2-Ethoxyphenyl)-2,4-difluorobenzamide has a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 38.3 Ų [1]. Its mono-fluorinated analog N-(2-ethoxyphenyl)-2-fluorobenzamide (CAS 347908-93-4, MW 259.28 g/mol) contains one fewer fluorine atom, which reduces both molecular weight (by ~18 Da) and lipophilicity (estimated XLogP3 reduction of ~0.3–0.5 units based on fluorine contribution), while increasing the hydrogen bond acceptor count asymmetry . The non-fluorinated parent N-(2-ethoxyphenyl)benzamide (MW 241.29 g/mol) lacks both fluorine atoms, further decreasing logP and eliminating the electron-withdrawing effects that modulate the benzamide carbonyl reactivity and metabolic stability . The difluoro substitution pattern (2,4- vs. 2,5- vs. 2,6-) yields identical computed bulk properties (MW, logP, TPSA are identical for all three isomers), but the electronic distribution across the aromatic ring differs substantially: the 2,4-difluoro pattern places fluorine atoms in a meta relationship to each other, creating a dipole moment and electrostatic potential surface distinct from the ortho-relationship in 2,6-difluoro and the para-relationship in 2,5-difluoro isomers. These electronic differences, while not captured in logP or TPSA, directly influence π-stacking interactions, hydrogen-bond acceptor strength of the amide carbonyl, and recognition by CYP450 enzymes [2].

Lipophilicity Drug-likeness Permeability prediction Physicochemical profiling

Antimicrobial Resistance-Reversal Potential: Class-Level Evidence from Difluorobenzamide FtsZ Inhibitors with Structural Caveats

Chai et al. (2020) demonstrated that difluorobenzamide derivatives with 3-oxygen non-heterocyclic substituents can reverse oxacillin resistance in highly resistant clinical MRSA strains at concentrations far below their MIC values [1]. In that study, five 2,6-difluorobenzamide derivatives were characterized, with three compounds inhibiting an Escherichia coli strain lacking the AcrAB drug efflux pump components—suggesting that Gram-negative inactivity is partly attributable to efflux rather than target insensitivity [2]. The compounds inhibited cell division by targeting S. aureus FtsZ, producing a dose-dependent increase in GTPase rate, accelerating FtsZ polymerization, and stabilizing FtsZ polymers without affecting mammalian tubulin polymerization or displaying hemolytic activity or cytotoxicity [3]. These data establish the difluorobenzamide class as capable of both direct antimicrobial action and resistance reversal. However, the class-level evidence is derived exclusively from 2,6-difluorobenzamide derivatives; the 2,4-difluoro substitution pattern of the target compound has not been evaluated in these assays. Based on structural biology evidence that the 2,6-difluoro motif is critical for FtsZ allosteric pocket engagement (see Evidence Item 2), the 2,4-difluoro compound is predicted to have substantially lower FtsZ-mediated antimicrobial activity. Nevertheless, the resistance-reversal phenotype may be partially separable from direct FtsZ inhibition, and the 2,4-difluoro compound's distinct electronic profile could modulate beta-lactamase or efflux pump interactions differently than 2,6-difluoro congeners.

MRSA resistance reversal Beta-lactam potentiation FtsZ-targeted antibacterials Efflux pump susceptibility

N-(2-Ethoxyphenyl)-2,4-difluorobenzamide: Evidence-Grounded Research and Industrial Application Scenarios


Dihydroorotase Probe Development for Pyrimidine Biosynthesis Studies

The compound's IC₅₀ of 180 µM against mouse Ehrlich ascites dihydroorotase [1] supports its use as a low-affinity starting scaffold for developing dihydroorotase chemical probes. Although potency is modest, the compound provides a structurally characterized ligand with a defined binding event that can serve as the basis for structure-activity relationship (SAR) optimization. Dihydroorotase is a validated target in pyrimidine biosynthesis, and inhibitors of this enzyme have potential applications in anticancer and antiparasitic drug discovery. The 2-ethoxy substitution distinguishes this compound from 4-ethoxy analogs that engage PLK1, providing selectivity within the difluorobenzamide chemical space for pyrimidine pathway targeting. Researchers should verify the IC₅₀ value in their own assay system and consider co-crystallization studies to define the binding mode.

Selectivity Profiling Panel: Differentiating 2,4-Difluoro from 2,6-Difluoro Benzamide Chemical Probes

Given that 2,6-difluorobenzamides are established FtsZ allosteric inhibitors with antimicrobial and resistance-reversal activity [2], the 2,4-difluoro compound serves as a critical selectivity control in chemical biology panels designed to confirm FtsZ on-target engagement. Including the 2,4-isomer alongside 2,6-isomers in FtsZ GTPase and polymerization assays can establish the structural requirements for FtsZ allosteric modulation and quantify the contribution of the 6-fluoro substituent to target engagement. This application is particularly valuable for medicinal chemistry groups optimizing FtsZ inhibitors, where demonstrating that activity is lost upon repositioning fluorine from the 6- to the 4-position strengthens the SAR argument and supports patent claims around the 2,6-difluoro pharmacophore. The compound's commercial availability as a research chemical supports its routine inclusion in such panels.

Physicochemical Reference Standard for logP/D and Permeability Correlation Studies

With a computed XLogP3 of 3.3, TPSA of 38.3 Ų, and molecular weight of 277.27 g/mol [3], N-(2-ethoxyphenyl)-2,4-difluorobenzamide occupies a physicochemical property space (logP 3–4, TPSA < 60 Ų) associated with favorable permeability and potential blood-brain barrier penetration. The compound can serve as a reference standard in chromatographic logP determination (e.g., HPLC-derived logD at pH 7.4) and parallel artificial membrane permeability assay (PAMPA) studies, particularly in comparative analyses with mono-fluorinated and non-fluorinated analogs. The systematic variation of fluorine count (0, 1, or 2 fluorine atoms) at constant core scaffold enables quantitative deconvolution of fluorine contributions to lipophilicity and permeability. Such reference data support computational model validation and guide the design of CNS-penetrant benzamide derivatives.

Kinase Selectivity Screening: Exploring PLK1-Independent Benzamide Chemotypes

The 4-ethoxy positional isomer of this compound has documented PLK1-PBD binding activity (IC₅₀ = 50 µM, BindingDB BDBM46124) [4]. The 2-ethoxy isomer, by contrast, has no reported PLK1 activity but demonstrates dihydroorotase inhibition. This divergent target engagement profile, governed solely by ethoxy position, makes the compound pair a valuable tool for kinase selectivity screening panels. Profiling both isomers against a broad kinase panel (e.g., 100–400 kinases at 10 µM) can establish whether the 2-ethoxy substitution generally disfavors kinase binding relative to the 4-ethoxy substitution. Such data would inform fragment-based drug discovery programs seeking benzamide scaffolds with minimal kinase off-target liability, relevant to both academic chemical biology and industrial lead optimization.

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